1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one
CAS No.:
Cat. No.: VC18815271
Molecular Formula: C9H10ClNOS
Molecular Weight: 215.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNOS |
|---|---|
| Molecular Weight | 215.70 g/mol |
| IUPAC Name | 1-(4-amino-2-sulfanylphenyl)-3-chloropropan-2-one |
| Standard InChI | InChI=1S/C9H10ClNOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5,11H2 |
| Standard InChI Key | XVPILJULQYUYJH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N)S)CC(=O)CCl |
Introduction
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is a chemical compound with the CAS number 1803881-42-6. It is characterized by its molecular formula C9H10ClNOS, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis and Preparation
While specific synthesis methods for 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one are not detailed in the available literature, compounds with similar structures often involve reactions that introduce the amino and mercapto groups onto the phenyl ring, followed by attachment to the chloropropan-2-one moiety. Synthesis may involve nucleophilic substitution reactions or other organic synthesis techniques.
Purity and Specifications
Commercially available samples of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically have a purity of not less than 98% (NLT 98%). This high purity is crucial for applications requiring precise chemical reactions or biological interactions .
Potential Applications
Given its chemical structure, 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one could be used as a precursor or intermediate in the synthesis of pharmaceuticals or other organic compounds. The presence of reactive groups (amino and mercapto) allows for further modification, which is valuable in drug design and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume